molecular formula C11H23O5P B14641486 Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester CAS No. 53311-88-9

Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester

Cat. No.: B14641486
CAS No.: 53311-88-9
M. Wt: 266.27 g/mol
InChI Key: OJFIBRQSWWDNHK-UHFFFAOYSA-N
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Description

Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is a chemical compound with the molecular formula C_9H_19O_4P. This compound is known for its unique structure, which includes a phosphinyl group bonded to acetic acid and esterified with 1-methylethyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester typically involves the esterification of acetic acid with bis(1-methylethoxy)phosphinyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phosphinyl esters.

Scientific Research Applications

Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonates.

    Biology: The compound is used in studies involving enzyme inhibition and as a probe for phosphatase activity.

    Industry: The compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes. The phosphinyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but lacks the acetic acid moiety.

    Isopropyl acetate: An ester with a similar ester group but different functional groups.

Uniqueness

Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is unique due to its combination of phosphinyl and ester groups, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

53311-88-9

Molecular Formula

C11H23O5P

Molecular Weight

266.27 g/mol

IUPAC Name

propan-2-yl 2-di(propan-2-yloxy)phosphorylacetate

InChI

InChI=1S/C11H23O5P/c1-8(2)14-11(12)7-17(13,15-9(3)4)16-10(5)6/h8-10H,7H2,1-6H3

InChI Key

OJFIBRQSWWDNHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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